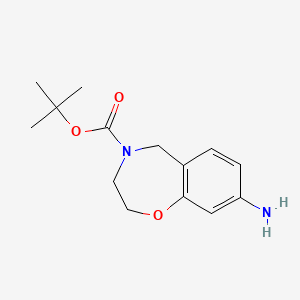

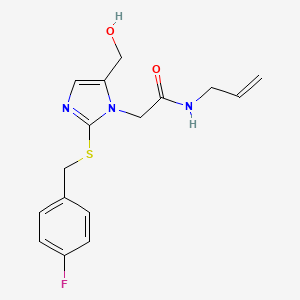

3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiazolidinediones, including “3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione”, can be synthesized through various methods . One common method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives . This method is environmentally friendly due to the utilization of these solvents that act as both solvents and catalysts .Scientific Research Applications

Anticancer Properties

A series of compounds including thiazolidin-2,4-dione derivatives have demonstrated notable anticancer activities. For instance, specific derivatives have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7) and human lung carcinoma (A549), revealing potent inhibitory effects on cancer cell proliferation. The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell growth and replication, such as topoisomerase-I, indicating a promising avenue for therapeutic applications in oncology (Kumar & Sharma, 2022); (Hussein et al., 2020).

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-dione and azetidinone derivatives have also shown significant antimicrobial and antifungal activities against a range of pathogenic microorganisms. The activity spectrum covers both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans. These findings suggest the potential of these compounds as the basis for developing new antimicrobial agents, particularly against multidrug-resistant strains (Alhameed et al., 2019); (Mistry & Desai, 2006).

Antidiabetic and Antihyperlipidemic Activities

Certain thiazolidinedione derivatives have been investigated for their antidiabetic and antihyperlipidemic effects. These compounds have been shown to significantly lower blood glucose and triglyceride levels in animal models, comparable to existing medications like pioglitazone. This indicates their potential as therapeutic agents for managing diabetes and associated metabolic disorders (Shrivastava et al., 2016).

Antibacterial Activity

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against a variety of bacterial strains. These studies suggest the potential of these compounds in addressing the growing issue of antibiotic resistance by providing a new class of antibacterial agents with unique mechanisms of action (Trotsko et al., 2018).

Future Directions

The future directions for the study of “3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione” could involve further exploration of its potential pharmacological activities and the development of more efficient and environmentally friendly synthesis methods . Additionally, the design of next-generation drug candidates based on this compound could be a focus of research .

Mechanism of Action

Target of Action

The primary targets of 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors are involved in the regulation of insulin resistance, while the Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .

Mode of Action

This compound interacts with its targets in the following ways:

- The compound improves insulin resistance by activating these receptors . The compound exhibits antimicrobial action by inhibiting these enzymes .

Biochemical Pathways

The compound affects the following biochemical pathways:

- By activating PPAR-γ receptors, the compound enhances insulin sensitivity, thereby affecting this pathway . By inhibiting Mur ligases, the compound disrupts the synthesis of bacterial cell walls, affecting the survival and growth of bacteria .

Pharmacokinetics

The compound is mentioned as a research compound, suggesting that it may have been designed with optimal ADME properties for bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include:

properties

IUPAC Name |

3-[1-(3-fluorobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-9-3-1-2-8(4-9)12(18)15-5-10(6-15)16-11(17)7-20-13(16)19/h1-4,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPBHUHAJFGUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)